4-aminothiophene-3-carboxylic Acid

Overview

Description

4-aminothiophene-3-carboxylic Acid is an organic compound that incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carbonyl group a basic trigonal shape .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction generates aminothiophene derivatives .

Molecular Structure Analysis

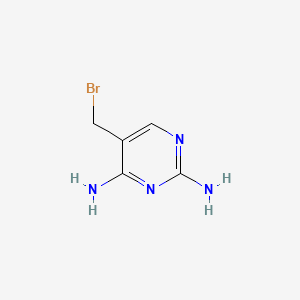

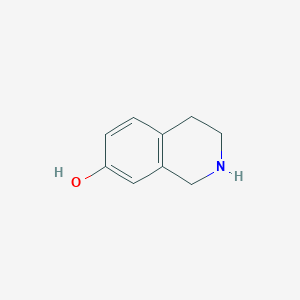

The molecular formula of 4-aminothiophene-3-carboxylic Acid is C5H5NO2S . The InChI representation is InChI=1S/C5H5NO2S/c6-4-2-9-1-3 (4)5 (7)8/h1-2H,6H2, (H,7,8) . The Canonical SMILES representation is C1=C (C (=CS1)N)C (=O)O .

Physical And Chemical Properties Analysis

The molecular weight of 4-aminothiophene-3-carboxylic Acid is 143.17 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Exact Mass and Monoisotopic Mass are both 143.00409958 g/mol . The Topological Polar Surface Area is 91.6 Ų .

Scientific Research Applications

Organic Synthesis

Carboxylic acids, including 4-aminothiophene-3-carboxylic Acid, play a crucial role in organic synthesis . They are involved in various organic reactions, such as substitution, elimination, and oxidation . They can be used to obtain small molecules and macromolecules .

Nanotechnology

Carboxylic acids are used in nanotechnology as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This could potentially apply to 4-aminothiophene-3-carboxylic Acid as well.

Polymers

In the field of polymers, carboxylic acids have applications as monomers, additives, and catalysts . Given its structure, 4-aminothiophene-3-carboxylic Acid could potentially be used in similar applications.

Surface Modification

Carboxylic acids are currently used as surface modifiers in carbon-based nanostructures, such as carbon nanotubes, single wall and multiple walls, graphene, nanofibers, etc . This is done with the purpose of improving the dispersion in polar solvents such as water, ethanol, methanol, ethyl acetate, etc .

Life Sciences

Carboxylic acids occur naturally in different stages of life cycles and can be produced in laboratories or at large scale from oxidation reactions of aldehydes, primary alcohols, and hydrocarbons . They are intermediates in the degradation pathways of amino acids, fats, and carbohydrates .

Antiproliferative Activities

While not specifically about 4-aminothiophene-3-carboxylic Acid, there is research indicating that aminothiophene-carboxylic acid ester derivatives have antiproliferative activities . This suggests potential applications in medical research and treatment.

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 4-aminothiophene-3-carboxylic Acid could be in the development of new medications .

Mechanism of Action

Target of Action

4-Aminothiophene-3-carboxylic Acid is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of biological effects and are considered biologically active compounds . They have been shown to modulate the activity of Calcium-Activated Chloride Channels (CaCC) in the single Purkinje neurons of rat cerebellum . The nature of the effect on CaCC varies from inhibition to potentiation of CaCC currents .

Mode of Action

The interaction of 4-Aminothiophene-3-carboxylic Acid with its targets involves modulation of the CaCC activity . Depending on the nature of the substitution in the thiophene fragment, the nature of the effect on CaCC varies from inhibition to potentiation of CaCC currents .

Biochemical Pathways

Thiophene derivatives, including 4-Aminothiophene-3-carboxylic Acid, are known to impact various biochemical pathways. They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Result of Action

The result of the action of 4-Aminothiophene-3-carboxylic Acid involves modulation of the CaCC activity, which can vary from inhibition to potentiation of CaCC currents . This modulation can have various downstream effects, potentially contributing to the compound’s various pharmacological properties .

properties

IUPAC Name |

4-aminothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYGDBMTPPBJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332544 | |

| Record name | 4-aminothiophene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-aminothiophene-3-carboxylic Acid | |

CAS RN |

26112-64-1 | |

| Record name | 4-aminothiophene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)

![8-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1297412.png)

![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297421.png)